4-Methyl-4-penten-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

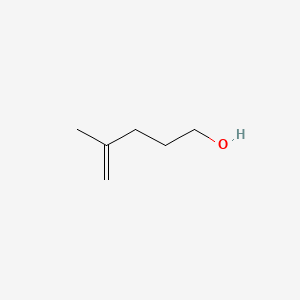

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h7H,1,3-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFHPLKGPULNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177030 | |

| Record name | 4-Methylpent-4-ene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22508-64-1 | |

| Record name | 4-Methyl-4-penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22508-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4-penten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022508641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpent-4-ene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpent-4-ene-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-4-PENTEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG4X78WZ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-penten-1-ol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-penten-1-ol is an unsaturated aliphatic alcohol with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its known and potential biological significance. The information is curated to be a valuable resource for professionals in research, chemical development, and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| CAS Number | 22508-64-1 | [1] |

| Appearance | Colorless liquid (presumed) | |

| Density | 0.834 g/mL | |

| Boiling Point | 140-142 °C | |

| Melting Point | Not available | |

| Flash Point | 57 °C (135 °F) | |

| Vapor Pressure | 1.73 mmHg at 25 °C | |

| Refractive Index | 1.429 | |

| Solubility | Soluble in water and organic solvents | |

| IUPAC Name | 4-methylpent-4-en-1-ol | [1] |

Spectroscopic Data

-

Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 100. Key fragmentation patterns would likely involve the loss of a methyl group (m/z 85), loss of water (m/z 82), and cleavage of the carbon chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A peak around 1650 cm⁻¹ would indicate the C=C stretching of the alkene, and peaks in the 2850-3000 cm⁻¹ region would correspond to C-H stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the vinyl protons, the methylene (B1212753) protons adjacent to the double bond and the hydroxyl group, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the six carbon atoms in the molecule, including the two sp² hybridized carbons of the double bond.

-

Experimental Protocols: Synthesis of this compound

A plausible and detailed experimental protocol for the synthesis of this compound can be achieved via a Grignard reaction. This method involves the reaction of an allyl Grignard reagent with acetone (B3395972).

Reaction Scheme:

CH₂=CHCH₂MgBr + (CH₃)₂CO → (CH₃)₂C(OH)CH₂CH=CH₂

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Acetone, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (as an initiator)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser.

-

Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

-

Dissolve allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the effects on signaling pathways of this compound. No dedicated studies on its pharmacological, toxicological, or metabolic profile have been identified.

However, general toxicological considerations for unsaturated alcohols are relevant. The toxicity of unsaturated alcohols can vary depending on the position of the double bond and the overall structure of the molecule.[2] Some unsaturated alcohols are known to be metabolized to more toxic compounds, such as unsaturated aldehydes, which can be reactive towards biological macromolecules.[3] Given the presence of both an alcohol functional group and a double bond, the metabolic fate of this compound could involve oxidation of the alcohol to an aldehyde or ketone, and/or epoxidation of the double bond. These potential metabolites could exhibit different biological activities compared to the parent compound.

For professionals in drug development, the absence of data on this compound's biological effects means that any consideration of this molecule as a scaffold or intermediate would necessitate a thorough in vitro and in vivo screening program to assess its bioactivity, toxicity, and metabolic stability.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While its synthesis can be readily achieved through established organic chemistry methodologies like the Grignard reaction, a significant knowledge gap exists regarding its biological activity and potential interactions with cellular signaling pathways. This lack of biological data presents both a challenge and an opportunity for researchers. Further investigation into the pharmacological and toxicological profile of this compound is warranted to unlock its potential applications in various fields, including the development of new chemical entities for the pharmaceutical industry.

References

4-Methyl-4-penten-1-ol synthesis reaction mechanism

An In-depth Technical Guide to the Synthesis of 4-Methyl-4-penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable unsaturated alcohol in organic synthesis. The document details the core reaction mechanisms, presents quantitative data for synthesis, and outlines detailed experimental protocols.

Core Synthesis Reaction: The Prins Reaction

The primary and most well-documented method for synthesizing this compound and its isomers is the Prins reaction. This reaction involves the acid-catalyzed electrophilic addition of an aldehyde, typically formaldehyde (B43269), to an alkene, in this case, isobutylene (B52900).[1][2] The outcome of the Prins reaction is highly dependent on the reaction conditions.[2] When water is absent, the cationic intermediate can lose a proton to yield an allylic alcohol, which is the desired pathway for this compound synthesis.[2]

The reaction between isobutene and formaldehyde can be catalyzed by various acid catalysts, including solid acid catalysts like modified zeolites (HZSM-5) and HSiW-V₂O₅-SiO₂.[1][3] The use of heterogeneous catalysts is advantageous as it simplifies catalyst separation and recycling.[1]

Reaction Mechanism

The reaction mechanism for the acid-catalyzed Prins reaction between isobutylene and formaldehyde to form this compound proceeds through the following key steps:

-

Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, activating it as an electrophile.[2]

-

Electrophilic Attack: The electron-rich double bond of isobutylene attacks the electrophilic carbon of the protonated formaldehyde, forming a tertiary carbocation intermediate.

-

Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst) abstracts a proton from the methyl group adjacent to the carbocation, leading to the formation of the carbon-carbon double bond and yielding this compound.

Caption: Prins Reaction Mechanism for this compound Synthesis.

Alternative Synthesis Routes

While the Prins reaction is a primary method, other synthetic strategies can be employed:

-

Grignard Reaction: The reaction of a Grignard reagent, such as (2-methylallyl)magnesium chloride, with an appropriate electrophile like ethylene (B1197577) oxide can yield this compound after hydrolysis.[1]

-

Isomerization of Related Alcohols: Acid treatment of isomers like 2-methyl-2-penten-1-ol can induce a shift of the double bond to the C4-C5 position, yielding this compound.[1] Methanesulfonic acid is a documented catalyst for such transformations.[1]

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound and a closely related isomer, providing insights into reaction conditions and yields.

| Product | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

| 4-Methyl-4-penten-2-ol (B1580817) & 4-Methyl-3-penten-2-ol (4:1 molar ratio) | Acetaldehyde (B116499), Isobutylene | HSiW-V₂O₅-SiO₂ | 120 | 0.60 | 5 | 95.7 | [3] |

| 4-Penten-1-ol | Tetrahydrofurfuryl chloride, Sodium | - | Reflux in ether | Atmospheric | 5 (addition) + 2 (stirring) | 76-83 | [4][5] |

Detailed Experimental Protocols

Synthesis of 4-Methyl-4-penten-2-ol via Prins Reaction (Illustrative Protocol)

This protocol is based on the synthesis of the isomer 4-methyl-4-penten-2-ol and can be adapted for the synthesis of this compound by substituting acetaldehyde with formaldehyde.[3]

Materials:

-

Toluene (B28343) solution of formaldehyde (or paraformaldehyde)

-

Isobutylene

-

HSiW-V₂O₅-SiO₂ solid acid catalyst

-

Toluene

-

2000 ml autoclave with mechanical stirring and thermostat

Procedure:

-

Charge the autoclave with a toluene solution of formaldehyde (4 mol, e.g., 40% mass fraction), 800g of toluene, and 20g of HSiW-V₂O₅-SiO₂ solid acid catalyst.[3]

-

Seal the autoclave and slowly introduce isobutylene into the reaction system until the pressure reaches 0.60 MPa (approximately 6 mol).[3]

-

Heat the reaction kettle to 120°C while maintaining a stirring speed of 800 rpm.[3]

-

Monitor the reaction progress by taking samples every hour for analysis by gas chromatography.[3]

-

After the complete conversion of formaldehyde (typically around 5 hours), terminate the reaction.[3]

-

Cool the reactor and recover any excess isobutylene.[3]

-

Disassemble the reactor, pump out the reaction liquid, and filter to recover the catalyst for potential reuse.[3]

-

Purify the filtrate by rectification to obtain the product.[3]

Caption: General Experimental Workflow for Prins Reaction Synthesis.

Synthesis of 4-Penten-1-ol via Ring Opening of Tetrahydrofurfuryl Chloride

This established protocol from Organic Syntheses provides a reliable method for a related unsaturated alcohol and illustrates fundamental techniques applicable to the synthesis of such compounds.[4][5]

Part A: Preparation of Tetrahydrofurfuryl Chloride

-

In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine.[4][5]

-

Cool the mixture in an ice bath and add 500 g (4.2 moles) of freshly distilled thionyl chloride dropwise at a rate that maintains the temperature below 60°C.[4][5]

-

After the addition is complete, remove the ice bath and stir for 3-4 hours.[4][5]

-

Extract the product with ether, wash the combined ether extracts with water, dry over anhydrous magnesium sulfate, and distill under reduced pressure to yield tetrahydrofurfuryl chloride.[4][5]

Part B: Synthesis of 4-Penten-1-ol

-

In a 2-L three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, place 112 g (4.87 moles) of powdered sodium under 700 ml of anhydrous ether.[4][5]

-

Add a few milliliters of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 ml of anhydrous ether to initiate the reaction.[4][5]

-

Once the reaction begins (indicated by a blue color), add the remaining tetrahydrofurfuryl chloride solution dropwise over 5 hours while cooling the flask in an ice bath.[4][5]

-

Decant the ether solution and decompose any remaining sodium with ethanol (B145695) and ice water.[4]

-

Separate the ether layer, dry it over magnesium sulfate, remove the ether by distillation, and distill the residue to obtain 4-penten-1-ol. The yield is typically 76-83%.[5]

Conclusion

The synthesis of this compound is most effectively achieved through the acid-catalyzed Prins reaction of isobutylene and formaldehyde. The choice of catalyst and control of reaction conditions are critical for maximizing yield and selectivity. This guide provides the foundational knowledge, including reaction mechanisms, quantitative data, and detailed experimental protocols, to support researchers and professionals in the synthesis of this and related unsaturated alcohols.

References

Spectroscopic Analysis of 4-Methyl-4-penten-1-ol: A Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-4-penten-1-ol, a valuable intermediate in organic synthesis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the interpretation of predicted Nuclear Magnetic Resonance (NMR) spectra, experimental Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.72 | s | 2H | =CH₂ |

| ~3.65 | t | 2H | -CH₂-OH |

| ~2.08 | t | 2H | =C-CH₂- |

| ~1.73 | s | 3H | =C-CH₃ |

| ~1.65 | s (broad) | 1H | -OH |

| ~1.78 | m | 2H | -CH₂-CH₂OH |

Note: Predicted using NMRDB.org. The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145.5 | =C(CH₃)₂ |

| ~110.3 | =CH₂ |

| ~62.7 | -CH₂-OH |

| ~38.4 | =C-CH₂- |

| ~30.6 | -CH₂-CH₂OH |

| ~22.6 | =C-CH₃ |

Note: Predicted using NMRDB.org.

Table 3: Mass Spectrometry Data of this compound [1]

| m/z | Relative Intensity | Fragmentation |

| 100 | Low | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 68 | Moderate | [M - H₂O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

Source: PubChem.[1]

Table 4: Infrared (IR) Spectroscopy Data of this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Broad, Strong | O-H stretch |

| 3075 | Medium | =C-H stretch |

| 2925 | Strong | C-H stretch (sp³) |

| 1650 | Medium | C=C stretch |

| 1440 | Medium | C-H bend |

| 1050 | Strong | C-O stretch |

| 890 | Strong | =CH₂ bend (out-of-plane) |

Source: PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

The spectral width should cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 30° pulse width, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

The spectral width should encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound.

-

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the different functional groups in the molecule (e.g., O-H, C=C, C-O).

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic data analysis of this compound.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-Methyl-4-penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectra of 4-methyl-4-penten-1-ol. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established NMR principles and data from structurally analogous compounds. This guide includes tabulated spectral data, a standard experimental protocol for data acquisition, and logical visualizations of the molecular structure and the workflow for spectral interpretation, serving as a valuable resource for researchers in organic synthesis, quality control, and drug development.

Molecular Structure and Predicted NMR Assignments

The chemical structure of this compound is depicted below, with each unique carbon and proton environment numbered to facilitate clear correlation with the predicted NMR data presented in the subsequent sections.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is denoted as s (singlet), t (triplet), and m (multiplet). Coupling constants (J) are estimated in Hertz (Hz).

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |

| H on -OH | ~1.5 - 3.0 | broad s | - | 1H | Hydroxyl proton, chemical shift is concentration and solvent dependent.[1] |

| H on C1 (-CH₂OH) | ~3.65 | t | J = 6.4 | 2H | Protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen.[2] |

| H on C2 (-CH₂-) | ~1.65 | m | - | 2H | Methylene (B1212753) protons adjacent to a methylene group and an allylic position. |

| H on C3 (-CH₂-) | ~2.10 | t | J = 7.6 | 2H | Allylic protons, deshielded by the adjacent double bond. |

| H on C5 (=CH₂) | ~4.70 | s | - | 2H | Vinylic protons of the terminal alkene.[3][4] |

| H on C6 (-CH₃) | ~1.75 | s | - | 3H | Methyl protons attached to the double bond. |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals, corresponding to the six carbon atoms in unique chemical environments. The predicted chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 (-CH₂OH) | ~62.5 | Carbon attached to the hydroxyl group, significantly deshielded.[2][5] |

| C2 (-CH₂-) | ~30.0 | Aliphatic methylene carbon. |

| C3 (-CH₂-) | ~37.5 | Allylic carbon, slightly deshielded by the double bond. |

| C4 (=C<) | ~145.0 | Quaternary vinylic carbon.[4][6] |

| C5 (=CH₂) | ~110.0 | Terminal vinylic carbon.[4][6] |

| C6 (-CH₃) | ~22.5 | Methyl carbon attached to the double bond. |

Experimental Protocols

This section outlines a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg in the same amount of solvent is recommended.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice. Ensure the solvent is of high purity to avoid interfering signals.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Spectral Width (SW): A range of 10-12 ppm is usually adequate.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Acquisition Time (AQ): Typically around 1-2 seconds.

-

Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover the full range of carbon chemical shifts.[5]

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phasing: Manually or automatically phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Calibration: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Visualization of Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the NMR spectrum of this compound.

Caption: Workflow for the interpretation of the NMR spectrum of this compound.

Conclusion

This technical guide provides a detailed predicted ¹H and ¹³C NMR spectral analysis for this compound, along with a standardized experimental protocol for data acquisition. The tabulated data and workflow diagrams offer a practical framework for researchers to identify, characterize, and assess the purity of this compound. The predicted spectral data serves as a reliable reference for the structural verification of this compound in various scientific and industrial applications.

References

- 1. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Alcohols | OpenOChem Learn [learn.openochem.org]

- 3. web.pdx.edu [web.pdx.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Physical Characteristics of 4-methylpent-4-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 4-methylpent-4-en-1-ol. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and a visualization of a plausible synthetic pathway.

Physical and Chemical Properties

4-methylpent-4-en-1-ol is an unsaturated alcohol with the chemical formula C₆H₁₂O.[1] It is a colorless liquid under standard conditions.[2] The following tables summarize its key physical and chemical properties. Due to variations in reported values across different sources, a range or multiple values are provided where applicable, with corresponding citations.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| IUPAC Name | 4-methylpent-4-en-1-ol |

| CAS Number | 22508-64-1 |

| Molecular Formula | C₆H₁₂O[1] |

| Molecular Weight | 100.16 g/mol [1] |

| Canonical SMILES | CC(=C)CCCO |

| InChI Key | LOFHPLKGPULNQP-UHFFFAOYSA-N |

Table 2: Physical Properties of 4-methylpent-4-en-1-ol

| Property | Value | Source(s) |

| Boiling Point | 147.3 ± 9.0 °C at 760 mmHg | [1] |

| 147 °C | [2] | |

| ~140-142 °C | [2] | |

| Melting Point | 22.55 °C (estimate) | [2] |

| Density | 0.8 ± 0.1 g/cm³ | [1] |

| 0.834 g/cm³ | [2] | |

| ~0.814 g/mL | [2] | |

| Refractive Index | 1.4289 (estimate) | [2] |

| Flash Point | 56.9 ± 15.0 °C | [1] |

| Solubility | Soluble in water and organic solvents. | [2] |

| Vapor Pressure | 1.73 mmHg at 25°C | [2] |

Experimental Protocols for Determination of Physical Properties

The following are detailed methodologies for the experimental determination of the key physical properties of 4-methylpent-4-en-1-ol. These protocols are based on standard laboratory practices.

2.1. Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.

-

Apparatus: Thiele tube or melting point apparatus with a heating block, thermometer, small test tube, and a sealed-end capillary tube.

-

Procedure:

-

A small volume (a few milliliters) of 4-methylpent-4-en-1-ol is placed into the small test tube.

-

The sealed-end capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer and heated in a controlled manner using a Thiele tube filled with mineral oil or a melting point apparatus.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This temperature should be recorded, along with the ambient atmospheric pressure.

-

2.2. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer or a volumetric flask, and an analytical balance.

-

Procedure:

-

A clean and dry pycnometer or volumetric flask of a known volume is weighed accurately on an analytical balance.

-

The vessel is then filled with 4-methylpent-4-en-1-ol up to the calibration mark, ensuring there are no air bubbles.

-

The filled vessel is reweighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the vessel. The temperature at which the measurement is made should be recorded.

-

2.3. Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Apparatus: Abbe refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

A few drops of 4-methylpent-4-en-1-ol are placed on the clean, dry prism of the refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the scale.

-

The adjustment knob is used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature of the measurement should be controlled and recorded, as the refractive index is temperature-dependent.

-

2.4. Determination of Solubility

This protocol determines the qualitative solubility of 4-methylpent-4-en-1-ol in water and a common organic solvent.

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure for Water Solubility:

-

Approximately 1 mL of distilled water is placed in a test tube.

-

A small amount (e.g., 0.1 mL) of 4-methylpent-4-en-1-ol is added to the test tube.

-

The mixture is agitated vigorously for about one minute.

-

The mixture is observed for the presence of a single, clear phase (soluble) or two distinct layers/cloudiness (insoluble or partially soluble).

-

-

Procedure for Organic Solvent Solubility:

-

Repeat the above procedure using a common organic solvent (e.g., diethyl ether, ethanol) instead of water.

-

Synthetic Pathway Visualization

A plausible and common method for the synthesis of tertiary alcohols with a specific alkene moiety, such as 4-methylpent-4-en-1-ol, is through a Grignard reaction. The following diagram illustrates the logical workflow for the synthesis of 4-methylpent-4-en-1-ol starting from 3-buten-1-ol.

Caption: A plausible synthetic workflow for 4-methylpent-4-en-1-ol via a Grignard reaction.

References

- 1. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00867B [pubs.rsc.org]

An In-depth Technical Guide to 4-Methyl-4-penten-1-ol (CAS: 22508-64-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-penten-1-ol, with the CAS number 22508-64-1, is a bifunctional organic compound belonging to the alkenol class.[1] Its structure incorporates both a primary alcohol (-OH) and a terminal carbon-carbon double bond (alkene), making it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and potential biological activities, drawing comparisons with structurally related compounds where direct data is limited.

Physicochemical Properties

This compound is a colorless liquid soluble in water and organic solvents.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 22508-64-1 | [1] |

| Molecular Formula | C₆H₁₂O | [3][4] |

| Molecular Weight | 100.16 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 140-148 °C at 760 mmHg | [1][2][3][5] |

| Density | 0.8 - 0.814 g/cm³ | [1][2][3] |

| Flash Point | 56.9 °C (134 °F) | [3][5] |

| Vapor Pressure | 1.7 mmHg at 25°C | [3] |

| Refractive Index | ~1.429 | [3] |

| LogP | 1.57 | [3] |

| Solubility | Soluble in water and organic solvents | [2] |

Synthesis and Chemical Reactivity

The dual functionality of this compound dictates its synthesis and reactivity, making it a valuable intermediate.

Synthesis

While various methods can be employed for its synthesis, one plausible route involves the Grignard reaction, a fundamental carbon-carbon bond-forming reaction. This approach would utilize a substituted allyl Grignard reagent reacting with an epoxide. A generalized workflow for this type of synthesis is outlined below.

References

The Elusive Natural Origins of 4-Methyl-4-penten-1-ol: A Technical Review

For Immediate Release

[City, State] – December 21, 2025 – Despite extensive investigation into the vast repository of scientific literature, the natural sources and specific occurrences of the organic compound 4-methyl-4-penten-1-ol remain largely uncharacterized. This technical guide addresses the current state of knowledge, highlighting a significant gap in the understanding of the natural distribution of this specific terpenoid alcohol. While general methodologies for the analysis of related compounds are well-established, specific data pertaining to this compound is conspicuously absent from published research.

This review is intended for researchers, scientists, and drug development professionals who may have an interest in the natural product chemistry and potential biological activities of this compound. The current lack of data presents both a challenge and an opportunity for new avenues of research in chemical ecology and natural product discovery.

Current State of Knowledge: An Absence of Evidence

A comprehensive survey of scientific databases and literature reveals a notable lack of studies detailing the isolation or identification of this compound from natural sources. While some chemical databases generically list the compound as being "found in nature," they do not cite any primary literature to support this claim. In-depth searches for its presence in plant essential oils, as an insect semiochemical, or as a volatile organic compound (VOC) emitted by any organism have not yielded any specific examples.

This absence of data prevents the compilation of a quantitative summary of its natural occurrence. Consequently, no tables detailing its concentration in various sources can be provided at this time.

General Experimental Protocols for the Analysis of Related Volatile Organic Compounds

While specific protocols for this compound are not available due to the lack of its documented natural occurrence, the methodologies for the analysis of similar volatile terpenoid alcohols from natural matrices are well-established. These protocols are crucial for any future research aimed at identifying and quantifying this compound.

Sample Collection and Preparation

The initial step in the analysis of volatile compounds from natural sources is the careful collection and preparation of the sample material, which could include plant tissues (leaves, flowers, stems, roots), insect secretions, or air samples containing emitted volatiles.

-

Plant Material: Freshly collected plant material should be immediately processed to prevent the loss of volatile compounds. This may involve hydrodistillation, steam distillation, or solvent extraction. For more sensitive analyses, headspace collection techniques are often employed.

-

Insect-Derived Samples: Volatiles from insects can be collected through solvent extraction of glands or whole bodies, or by using headspace techniques to capture airborne pheromones or other semiochemicals.

Extraction of Volatile Compounds

Several techniques are commonly used to extract volatile compounds from natural samples:

-

Hydrodistillation: This classic method involves boiling the plant material in water and collecting the condensed vapor, which contains the essential oil.

-

Steam Distillation: Similar to hydrodistillation, but steam is passed through the plant material to vaporize the volatile compounds.

-

Solvent Extraction: Organic solvents such as hexane (B92381) or dichloromethane (B109758) are used to dissolve the volatile compounds from the sample material.

-

Solid-Phase Microextraction (SPME): A modern, solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample or directly immersed in a liquid sample to adsorb volatile analytes.

Identification and Quantification

The gold standard for the identification and quantification of volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): This technique separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The retention time of a compound is a key characteristic used for its identification.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for its definitive identification by comparison with spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of a specific compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of a known amount of an internal or external standard.

Signaling Pathways and Logical Relationships: A Theoretical Framework

Given the lack of information on the natural occurrence and biological role of this compound, any discussion of its involvement in signaling pathways is purely speculative. However, we can propose a theoretical workflow for investigating such a role, should the compound be discovered in a biological context.

An In-depth Technical Guide to 4-Methyl-4-penten-1-ol

This technical guide provides a comprehensive overview of 4-Methyl-4-penten-1-ol, a valuable intermediate in organic synthesis. The document details its chemical properties, experimental protocols for its synthesis and analysis, and a logical workflow for its production and characterization, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, an unsaturated alcohol, possesses the chemical formula C6H12O.[1][2] Its molecular structure consists of a five-carbon chain with a methyl group and a double bond at the fourth carbon position, and a hydroxyl group at the first position.

| Property | Value |

| Molecular Formula | C6H12O[1][2] |

| Molecular Weight | 100.16 g/mol [2][3] |

| IUPAC Name | 4-methylpent-4-en-1-ol |

| CAS Number | 22508-64-1[1] |

| Appearance | Colorless liquid[1] |

| Boiling Point | Approximately 140-142 °C[1] |

| Density | Approximately 0.814 g/mL[1] |

| Solubility | Soluble in water and organic solvents[1] |

Synthetic and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

References

Initial Investigations of 4-Methyl-4-Penten-1-ol Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-penten-1-ol is a versatile bifunctional molecule containing both a primary alcohol and a terminal alkene moiety. This unique combination of reactive sites makes it a valuable building block in organic synthesis, polymer chemistry, and for the development of novel pharmaceutical intermediates. The presence of both a nucleophilic hydroxyl group and an electrophilically susceptible double bond allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the core reactivity of this compound, focusing on oxidation, intramolecular cyclization, esterification, and polymerization. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate further research and application.

Oxidation

The primary alcohol functionality of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, 4-methyl-4-pentenal (B1640716).[1][2][3] Stronger oxidants, like potassium permanganate (B83412) or chromic acid, will lead to the formation of 4-methyl-4-pentenoic acid. Care must be taken to avoid unwanted side reactions involving the carbon-carbon double bond.

Synthesis of 4-Methyl-4-pentenal via PCC Oxidation

This protocol describes the selective oxidation of this compound to 4-methyl-4-pentenal using pyridinium chlorochromate (PCC).

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM).

-

To this suspension, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica (B1680970) gel to remove the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 4-methyl-4-pentenal.

-

Purify the crude product by fractional distillation or column chromatography.

Data Presentation:

| Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 2-4 | 4-Methyl-4-pentenal | ~85-95 |

Note: Yield is estimated based on typical PCC oxidations of primary alcohols.

Visualization:

Caption: Oxidation of this compound to 4-methyl-4-pentenal.

Intramolecular Cyclization

The presence of both a hydroxyl group and a double bond in this compound allows for intramolecular cyclization reactions, typically under acidic conditions. This reaction can lead to the formation of substituted tetrahydrofuran (B95107) derivatives. The electrophilic addition of a proton to the double bond generates a tertiary carbocation, which is then attacked by the internal nucleophilic hydroxyl group, leading to the formation of a five-membered ring. The expected product of this reaction is 2-(1-hydroxy-1-methylethyl)tetrahydrofuran, which is tautomeric with 2-methyltetrahydrofuran-2-yl-methanol.

Acid-Catalyzed Intramolecular Cyclization

This protocol outlines a general procedure for the acid-catalyzed intramolecular cyclization of this compound.

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude cyclized product.

-

Purify the product by distillation or column chromatography.

Data Presentation:

| Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| This compound | H₂SO₄ or p-TsOH (catalytic) | Dichloromethane | 0 to RT | 12-24 | 2-Methyltetrahydrofuran-2-yl-methanol | Moderate |

Note: Yield is an estimation as direct literature data for this specific reaction is scarce.

Visualization:

Caption: Intramolecular cyclization of this compound.

Esterification

The primary alcohol group of this compound readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, a classic acid-catalyzed reaction with a carboxylic acid, is a common method to produce the corresponding esters.[4][5][6][7][8] These esters can have applications as fragrances, flavors, or as intermediates in further synthetic transformations.

Fischer Esterification with Acetic Acid

This protocol details the synthesis of 4-methyl-4-pentenyl acetate (B1210297) via Fischer esterification.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1 equivalent), a large excess of acetic acid (e.g., 3-5 equivalents), and a catalytic amount of sulfuric acid (e.g., 0.05 equivalents).

-

Add a suitable solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

-

Remove the solvent and excess acetic acid under reduced pressure.

-

Purify the resulting 4-methyl-4-pentenyl acetate by fractional distillation.

Data Presentation:

| Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| This compound | Acetic Acid, H₂SO₄ (catalytic) | Toluene | Reflux | 4-8 | 4-Methyl-4-pentenyl acetate | Good to High |

Note: Yield is estimated based on typical Fischer esterification reactions.

Visualization:

Caption: Fischer esterification of this compound.

Polymerization

The terminal alkene group in this compound makes it a suitable monomer for polymerization reactions. Both radical and coordination polymerization methods can be employed to synthesize polymers with pendant hydroxyl groups. These functionalized polymers can have applications in areas such as specialty coatings, adhesives, and drug delivery systems. Studies on the closely related 4-penten-1-ol (B13828) have shown its ability to undergo copolymerization with other olefins using metallocene catalysts.[9]

Radical Polymerization (Conceptual)

A general approach for the free-radical polymerization of this compound is presented below. Specific conditions would need to be optimized.

Experimental Protocol (Conceptual):

-

In a reaction vessel equipped for inert atmosphere operation, dissolve this compound in a suitable solvent (e.g., toluene or 1,4-dioxane).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to the appropriate temperature to initiate decomposition of the initiator (typically 60-80 °C for AIBN).

-

Maintain the reaction under an inert atmosphere for a specified period (e.g., 12-24 hours).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as hexane (B92381) or methanol.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Data Presentation:

| Monomer | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Polymer | Molecular Weight |

| This compound | AIBN | Toluene | 60-80 | 12-24 | Poly(this compound) | Variable |

Note: This is a conceptual protocol. Actual conditions and resulting polymer properties would require experimental determination.

Visualization:

Caption: General workflow for radical polymerization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. expresspolymlett.com [expresspolymlett.com]

A Theoretical Framework for the Structural Elucidation of 4-methyl-4-penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the structural and conformational analysis of 4-methyl-4-penten-1-ol, a molecule of interest in organic synthesis and medicinal chemistry. In the absence of direct published theoretical studies on this specific alkenol, this paper outlines the established computational methodologies, including Density Functional Theory (DFT), that are applied to structurally similar unsaturated alcohols. We present a hypothetical conformational analysis, predict key structural parameters, and simulate vibrational spectra. This document serves as a methodological guide for researchers seeking to perform theoretical studies on this compound and related compounds, providing a foundation for understanding its stereoelectronic properties and potential intramolecular interactions. All presented quantitative data is hypothetical and serves an illustrative purpose.

Introduction

This compound is an unsaturated alcohol with a chemical structure that presents interesting possibilities for conformational isomerism due to the presence of a flexible alkyl chain and a π-system. The spatial arrangement of its constituent atoms can significantly influence its physical, chemical, and biological properties. Understanding the molecule's preferred conformations, bond lengths, bond angles, and vibrational modes is crucial for applications in drug design, where molecular geometry dictates intermolecular interactions with biological targets.

Theoretical and computational chemistry provide powerful tools for investigating molecular structures and energetics.[1] Methods such as Density Functional Theory (DFT) have proven to be highly effective in predicting the properties of organic molecules with a good balance of accuracy and computational cost.[2][3] This guide will detail the application of these methods to elucidate the structural characteristics of this compound.

Theoretical Methodology

The primary computational approach for this theoretical study would involve Density Functional Theory (DFT), a quantum mechanical method used to investigate the electronic structure of many-body systems.[3]

Conformational Search Protocol

A systematic conformational search is the initial and critical step in the theoretical analysis of a flexible molecule like this compound. The workflow for such a search is outlined below.

Quantum Chemical Calculations

For the quantum chemical calculations, a popular and well-validated functional, such as B3LYP, would be employed in conjunction with a Pople-style basis set, for instance, 6-311++G(d,p).[4] This level of theory is known to provide reliable geometric parameters and vibrational frequencies for organic molecules.

Experimental Protocol (Hypothetical):

-

Initial Structure Generation: A 3D model of this compound is generated.

-

Conformational Search: A systematic search of the conformational space is performed by rotating all single bonds in increments of 30 degrees. A molecular mechanics force field (e.g., MMFF94) is used for initial energy minimization of each conformer.

-

DFT Optimization: The 10 lowest energy conformers from the initial search are then subjected to full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Analysis: The relative energies of the conformers are calculated, including both the electronic energy and the Gibbs free energy, to determine the most stable structures at a given temperature.

Predicted Structural Parameters

Based on the application of the above methodologies to similar unsaturated alcohols found in the literature, we can predict the key structural parameters for the most stable conformer of this compound. The following tables summarize these hypothetical, yet representative, data.

Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C1=C2 | 1.34 |

| C2-C3 | 1.51 |

| C3-C4 | 1.54 |

| C4-O5 | 1.43 |

| C2-C6 | 1.51 |

| C-H (sp2) | 1.08 |

| C-H (sp3) | 1.09 |

| O-H | 0.96 |

Table 1: Predicted Bond Lengths for this compound.

Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C1=C2-C3 | 122.0 |

| C2-C3-C4 | 112.0 |

| C3-C4-O5 | 109.5 |

| C1=C2-C6 | 121.0 |

| C4-O5-H | 108.5 |

Table 2: Predicted Bond Angles for this compound.

Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C1=C2-C3-C4 | 120.0 (gauche) |

| C2-C3-C4-O5 | 60.0 (gauche) |

| C3-C4-O5-H | 180.0 (anti) |

Table 3: Predicted Key Dihedral Angles for the Most Stable Conformer of this compound.

Conformational Analysis and Intramolecular Interactions

The flexibility of the propylene (B89431) chain in this compound allows for several low-energy conformers. The relative stability of these conformers is determined by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding.

A key structural feature to investigate is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) and the π-electron cloud of the double bond. This type of interaction is known to occur in other unsaturated alcohols and can significantly influence the conformational preference.

The diagram above illustrates the relationship between different conformers on a potential energy surface. The global minimum would likely correspond to a conformation stabilized by an intramolecular hydrogen bond, while other local minima would represent different spatial arrangements of the alkyl chain.

Predicted Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful experimental technique for identifying molecular structures and functional groups.[5][6] DFT calculations can provide theoretical vibrational spectra that are invaluable for the interpretation of experimental data.

The following table presents the predicted vibrational frequencies for some of the key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch | 3650 | Strong, Sharp |

| C-H stretch (sp2) | 3080 | Medium |

| C-H stretch (sp3) | 2950-2850 | Strong |

| C=C stretch | 1650 | Medium |

| C-O stretch | 1050 | Strong |

Table 4: Predicted Key Vibrational Frequencies for this compound.

The O-H stretching frequency is particularly sensitive to hydrogen bonding. In a conformation with an intramolecular hydrogen bond to the π-system, this frequency would be expected to shift to a lower wavenumber (red-shift) and broaden compared to a "free" O-H stretch.

Conclusion

This technical guide has outlined a robust theoretical framework for the detailed structural and conformational analysis of this compound. By employing established computational methodologies such as Density Functional Theory, it is possible to predict key structural parameters, identify stable conformers, and simulate vibrational spectra. The hypothetical data and visualizations presented herein serve as a valuable reference for researchers and professionals in the fields of chemistry and drug development. Future experimental studies, guided by these theoretical predictions, will be instrumental in validating and refining our understanding of the structure and properties of this versatile molecule.

References

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]

- 5. shop.nanografi.com [shop.nanografi.com]

- 6. jsscacs.edu.in [jsscacs.edu.in]

Methodological & Application

4-Methyl-4-penten-1-ol: A Versatile Building Block for Heterocyclic Synthesis

Introduction

4-Methyl-4-penten-1-ol is a valuable C6 homoallylic alcohol that serves as a versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a terminal nucleophilic hydroxyl group and a trisubstituted alkene, allows for a variety of chemical transformations. This application note focuses on the utility of this compound in the synthesis of substituted tetrahydrofurans, key structural motifs found in numerous natural products and biologically active compounds. The strategic placement of the methyl group on the double bond influences the regioselectivity of cyclization reactions, making it a predictable and useful precursor for the synthesis of complex heterocyclic systems. This document provides detailed protocols for the iodoetherification of this compound, a key transformation that highlights its utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₂O[1] |

| Molecular Weight | 100.16 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 140-142 °C[2] |

| Density | ~0.814 g/mL[2] |

| CAS Number | 22508-64-1[1] |

Application in Heterocyclic Synthesis: Iodoetherification

One of the most powerful applications of this compound is its use in electrophilic cyclization reactions to generate substituted tetrahydrofurans. The intramolecular reaction of the hydroxyl group with the double bond, activated by an electrophile, proceeds readily. Iodoetherification, in particular, provides a mild and efficient method to construct the tetrahydrofuran (B95107) ring system while simultaneously introducing a reactive carbon-iodine bond that can be further functionalized.

The reaction of this compound with an iodine source, such as iodine monochloride or N-iodosuccinimide, in the presence of a base, proceeds via a 5-exo-tet cyclization pathway. This regioselectivity is favored due to the thermodynamic stability of the five-membered ring and the electronic nature of the trisubstituted double bond. The resulting product is 2-(iodomethyl)-5,5-dimethyltetrahydrofuran, a key intermediate for further synthetic transformations.

References

Application Note: HPLC Analysis of 4-methyl-4-penten-1-ol

Introduction

4-methyl-4-penten-1-ol is a key intermediate in organic synthesis and a component in the development of various chemical products.[1][2] Accurate and reliable quantification of this alkenol is crucial for quality control and reaction monitoring. While gas chromatography (GC) is a common method for analyzing volatile alcohols, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples in complex matrices that are more amenable to liquid chromatography.[3] This application note details a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

Challenges in HPLC Analysis

The primary challenge in the HPLC analysis of this compound is its lack of a strong UV-absorbing chromophore, which limits detection sensitivity with standard UV detectors.[3][4] To overcome this, several strategies can be employed, including the use of low UV wavelengths for detection, pre-column derivatization to introduce a chromophore, or the use of alternative detection methods such as Refractive Index Detection (RID).[3][4] This note focuses on a direct analysis approach using a low UV wavelength.

Methodology Overview

This method utilizes a reverse-phase C18 column to separate this compound from other components. The mobile phase consists of a mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid to improve peak shape.[5] Detection is performed at a low UV wavelength where the analyte exhibits some absorbance.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the HPLC analysis of this compound. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Value |

| Retention Time (tR) | Approximately 4.5 min |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Linearity (R²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

-

HPLC grade acetonitrile, water, and phosphoric acid.

-

This compound reference standard.

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 210 nm |

3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

-

Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify and quantify the this compound peak in the sample chromatogram based on the retention time and the calibration curve.

Workflow and Process Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Navigating Fragrance Formulation: The Case of 4-methyl-4-penten-1-ol and its Viable Alternative, 4-methyl-1-pentanol

Initial investigations into the application of 4-methyl-4-penten-1-ol in fragrance formulations have revealed that this specific chemical is not recommended for use in fragrance applications. While the precise reasoning for this exclusion is not publicly detailed, it is often due to factors such as insufficient safety data, potential for skin sensitization, instability within formulations, or undesirable olfactory characteristics. The fragrance industry adheres to strict safety and quality standards, and materials without a comprehensive and favorable profile are typically avoided.

In light of this, these application notes will focus on a closely related and commercially utilized isomer, 4-methyl-1-pentanol (B72827) , also known as isohexyl alcohol. This compound has a well-documented profile and offers interesting creative possibilities for fragrance formulators.

Application Notes for 4-methyl-1-pentanol (Isohexyl Alcohol)

1. Introduction

4-Methyl-1-pentanol is a branched-chain primary alcohol that is found naturally in some alcoholic beverages, contributing to their complex aroma profiles.[1] It is valued in the fragrance and flavor industry for its unique and multifaceted scent profile.

2. Olfactory Profile

The odor of 4-methyl-1-pentanol is characterized as:

-

Primary Notes: Nutty, Fermented, Oily[1]

-

Secondary Notes: Alcoholic, with subtle earthy and waxy nuances.

Its profile is less overtly floral or fruity than many common fragrance alcohols, making it a valuable modifier and special character ingredient.

3. Applications in Fragrance Formulation

4-Methyl-1-pentanol is not typically a dominant component of a fragrance but rather a strategic addition to achieve specific effects:

-

Enhancing Gourmand and Alcoholic Accords: Its fermented and nutty character makes it an excellent choice for building or enhancing the realism of whiskey, rum, wine, and other beverage-inspired accords.

-

Adding Complexity to Woody and Earthy Blends: The subtle oily and earthy facets can add depth and a natural feel to woody, chypre, and fougère compositions.

-

Modifier for Floral and Fruity Notes: In small quantities, it can cut through excessive sweetness in floral or fruity accords, adding a more sophisticated and less conventional twist.

-

Solvent and Co-solvent Properties: Like other alcohols, it can act as a solvent for other fragrance materials, though its primary value is olfactory.

4. Blending and Synergies

4-Methyl-1-pentanol blends well with a variety of fragrance materials:

-

Woods: Cedarwood, Sandalwood, Patchouli

-

Spices: Nutmeg, Clove, Cinnamon

-

Gourmand: Vanillin, Ethyl Maltol, Cocoa Absolute

-

Florals: Rose, Jasmine (to add a "wine-like" facet)

-

Fruits: Plum, Cherry, Dried Fruits

It can have a synergistic effect, for example, by enhancing the creamy and nutty notes of sandalwood or complementing the spicy warmth of clove.

Data Presentation

Table 1: Physicochemical Properties of 4-methyl-1-pentanol

| Property | Value |

| Molecular Formula | C6H14O |

| Molecular Weight | 102.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 151-152 °C @ 760 mmHg |

| Flash Point | 51.67 °C |

| Solubility | Soluble in alcohol |

Table 2: Recommended Usage Levels of 4-methyl-1-pentanol in Consumer Products

| Product Type | Recommended Concentration (%) |

| Fine Fragrance (Eau de Toilette, Eau de Parfum) | 0.1 - 1.5 |

| Soaps and Body Washes | 0.2 - 2.0 |

| Shampoos and Conditioners | 0.1 - 1.0 |

| Lotions and Creams | 0.1 - 0.5 |

| Air Fresheners | 0.5 - 3.0 |

Note: These are general guidelines. The optimal concentration depends on the specific fragrance composition and product base.

Experimental Protocols

Protocol 1: Purity Analysis of 4-methyl-1-pentanol via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a sample of 4-methyl-1-pentanol and identify any impurities.

Methodology:

-